Ailantinol G
Description
Ailantinol G is a C19-quassinoid isolated from Ailanthus altissima (Simaroubaceae family), a plant historically used in traditional medicine for its antiparasitic, antiviral, and anticancer properties . Structurally, it is characterized by the molecular formula C24H32O10 (molecular weight: 480.52 g/mol) and features an exocyclic double bond at C-13 instead of the typical α-CH3 group observed in many quassinoids . Pharmacologically, this compound demonstrates potent inhibition of TPA-induced Epstein-Barr virus early antigen (EBV-EA) activation in Raji cells (a model for antitumor-promoting activity) and suppresses nitric oxide (NO) donor action with an inhibitory ratio of 1.7 at 350 nmol/L .
Properties
Molecular Formula |
C24H32O10 |
|---|---|
Molecular Weight |
480.5 g/mol |
IUPAC Name |
[(1S,2R,3S,5R,8R,9S,10R,11R,12R)-11,12-dihydroxy-3,10-dimethyl-3-[(2S)-3-methyl-5-oxo-2H-furan-2-yl]-7-oxo-6,13-dioxatetracyclo[7.5.0.01,5.02,12]tetradecan-8-yl] (2S)-2-hydroxy-2-methylbutanoate |
InChI |
InChI=1S/C24H32O10/c1-6-22(5,29)20(28)34-15-14-11(3)16(26)24(30)19-21(4,17-10(2)7-13(25)33-17)8-12(32-18(15)27)23(14,19)9-31-24/h7,11-12,14-17,19,26,29-30H,6,8-9H2,1-5H3/t11-,12-,14-,15-,16-,17+,19-,21-,22+,23+,24+/m1/s1 |
InChI Key |
OTNSHYRETRNONW-KIBZZZOKSA-N |
Isomeric SMILES |
CC[C@@](C)(C(=O)O[C@@H]1[C@H]2[C@H]([C@H]([C@]3([C@H]4[C@@]2(CO3)[C@@H](C[C@]4(C)[C@@H]5C(=CC(=O)O5)C)OC1=O)O)O)C)O |
Canonical SMILES |
CCC(C)(C(=O)OC1C2C(C(C3(C4C2(CO3)C(CC4(C)C5C(=CC(=O)O5)C)OC1=O)O)O)C)O |
Synonyms |
ailantinol G |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Related Quassinoids
Structural Comparisons
Table 1: Structural and Molecular Features of Ailantinol G and Analogues
Key Structural Insights :
- This compound and Ailanquassin A share the rare exocyclic double bond at C-13, differentiating them from Eurylactone F (β-CH3) and Shinjulactone L (modified skeleton) .
- Ailantinol F’s oxide bridge contrasts with the hemiacetal group in Ailantinol E, suggesting divergent biosynthetic pathways .
Pharmacological Activity Comparisons
Table 2: Bioactivity Profiles of Selected Quassinoids
Functional Insights :
- Eurylactone F exhibits stronger antitumor activity (IC50: 0.8 μM) but with cytotoxicity, whereas this compound maintains efficacy without harming Raji cells .
Q & A
Q. How can researchers design a systematic literature review for Ailantinol G to identify gaps in existing pharmacological studies?
Methodological Answer :
- Begin with keyword optimization using discipline-specific terms (e.g., "this compound biosynthesis," "cytotoxicity mechanisms") to filter peer-reviewed articles on Google Scholar .
- Use citation tracking tools to map seminal studies and identify conflicting findings (e.g., discrepancies in bioactivity reports) .
- Create a matrix to categorize studies by methodology (e.g., in vitro vs. in vivo), outcomes, and limitations. Highlight understudied areas, such as dose-response relationships or metabolomic pathways .
Q. What experimental parameters should be prioritized when formulating a hypothesis about this compound’s anti-inflammatory mechanisms?
Methodological Answer :
- Define independent variables (e.g., this compound concentration, exposure time) and dependent variables (e.g., cytokine inhibition, NF-κB pathway modulation) with biological justification .
- Incorporate controls for confounding factors (e.g., solvent effects, cell line variability) and validate assays (e.g., ELISA, Western blot) through pilot trials .
- Justify hypotheses using mechanistic insights from analogous compounds (e.g., structural analogs with known COX-2 inhibition) .
Q. How to ensure reproducibility in in vitro studies assessing this compound’s cytotoxicity?
Methodological Answer :
- Standardize cell culture conditions (e.g., passage number, media composition) and document deviations .
- Use triplicate technical replicates and independent biological repeats to calculate error margins (e.g., standard deviation, confidence intervals) .
- Publish raw data (e.g., viability curves, microscopy images) in supplementary materials to enable cross-validation .
Advanced Research Questions
Q. How should researchers address contradictory data in this compound’s reported bioactivity across studies?
Methodological Answer :
- Perform triangulation by reanalyzing raw datasets from public repositories (e.g., NCBI GEO, ChEMBL) to assess methodological variability .
- Conduct sensitivity analyses to identify critical parameters (e.g., purity thresholds, assay detection limits) that may explain discrepancies .
- Propose a meta-analysis framework to quantify heterogeneity using tools like RevMan or R’s metafor package .
Q. What strategies optimize the isolation and quantification of this compound from complex botanical matrices?
Methodological Answer :
- Compare extraction efficiencies of solvents (e.g., ethanol, supercritical CO₂) using HPLC-MS/MS with internal standards .
- Validate chromatographic methods via spike-and-recovery experiments to assess matrix interference .
- Apply multivariate optimization (e.g., response surface methodology) to balance yield, purity, and cost .
Q. How can multi-omics approaches resolve gaps in understanding this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?
Methodological Answer :
- Integrate transcriptomic (RNA-seq) and proteomic (LC-MS/MS) data to map target pathways and off-network effects .
- Use physiologically based pharmacokinetic (PBPK) modeling to predict tissue distribution and metabolite formation .
- Leverage public databases (e.g., KEGG, Reactome) for pathway enrichment analysis and hypothesis generation .
Data Analysis and Reporting Guidelines
Table 1 : Key Statistical Methods for this compound Research
Table 2 : Ethical and Quality Standards for this compound Studies
Critical Considerations for Future Research
- Prioritize mechanistic depth over descriptive studies by integrating CRISPR screening or molecular docking simulations .
- Address the lack of in vivo PK data through collaborative animal models with pharmacokinetic sampling protocols .
- Establish a centralized database for this compound’s bioactivity data to mitigate fragmentation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
